

# Spectroscopic Data for 3-(Bromomethyl)tetrahydro-2H-pyran: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Bromomethyl)tetrahydro-2H-pyran

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This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, **3-(Bromomethyl)tetrahydro-2H-pyran**. Due to the limited availability of public domain spectral data for this specific isomer, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented alongside illustrative data table structures.

## Spectroscopic Data Summary

While extensive searches were conducted, consolidated and verified spectroscopic data for **3-(Bromomethyl)tetrahydro-2H-pyran** were not readily available in public databases. To aid researchers, the following tables are structured to present the expected data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

Table 1:  $^1\text{H}$  NMR Data for **3-(Bromomethyl)tetrahydro-2H-pyran**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available	Data not available	Data not available	Data not available	Data not available

Table 2:  $^{13}\text{C}$  NMR Data for **3-(Bromomethyl)tetrahydro-2H-pyran**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

Table 3: IR Spectroscopy Data for **3-(Bromomethyl)tetrahydro-2H-pyran**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	Data not available	Data not available

Table 4: Mass Spectrometry Data for **3-(Bromomethyl)tetrahydro-2H-pyran**

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	Data not available

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **3-(Bromomethyl)tetrahydro-2H-pyran** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , approximately 0.6-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is then capped and gently agitated to ensure a homogeneous solution.

**$^1\text{H}$  NMR Spectroscopy Protocol:** Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32), and a relaxation delay of 1-2 seconds.

**$^{13}\text{C}$  NMR Spectroscopy Protocol:** Carbon-13 NMR spectra are acquired on the same spectrometer. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a greater number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid sample such as **3-(Bromomethyl)tetrahydro-2H-pyran**, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.

**FTIR Spectroscopy Protocol:** The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

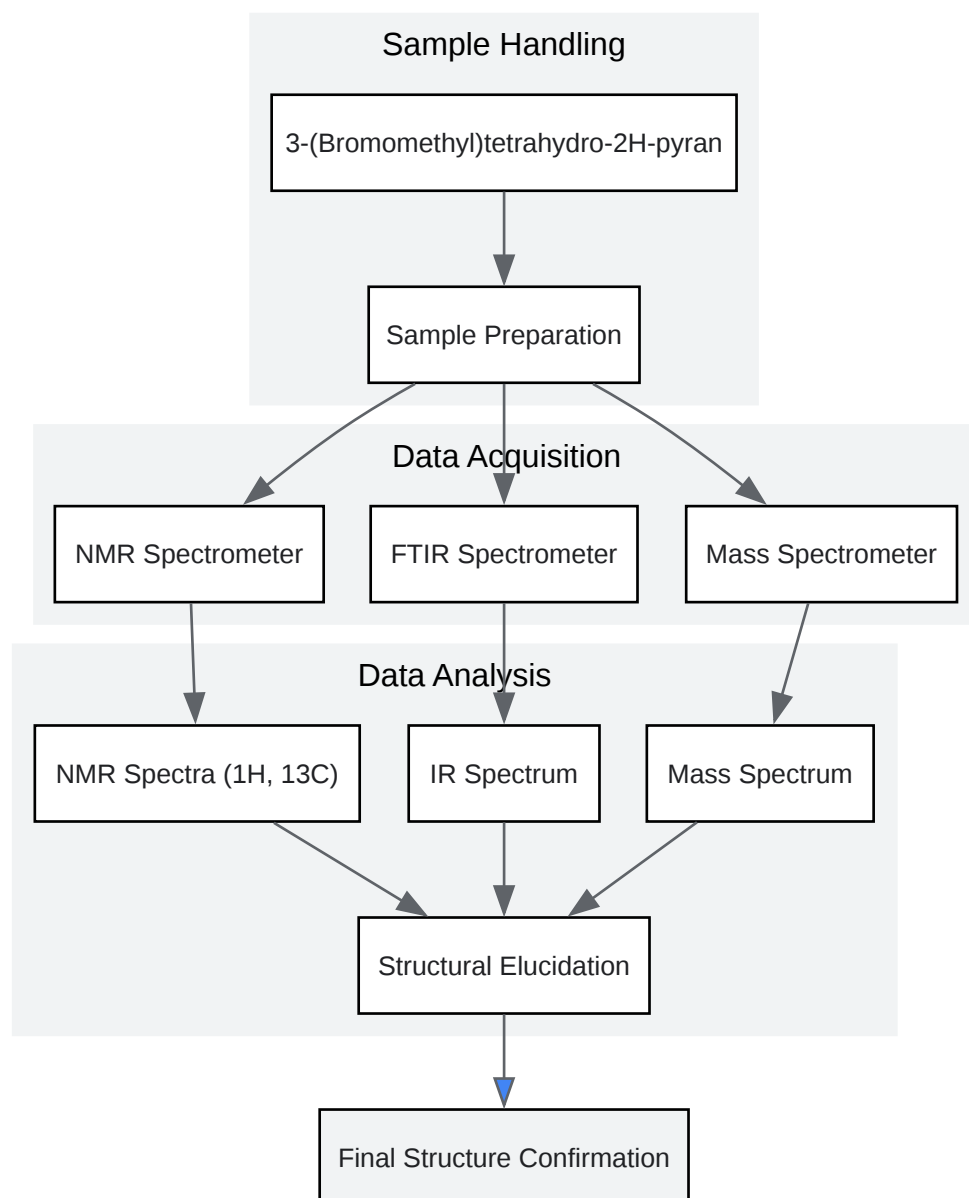
## Mass Spectrometry (MS)

**Sample Preparation:** A dilute solution of **3-(Bromomethyl)tetrahydro-2H-pyran** is prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

**Electron Ionization (EI) Mass Spectrometry Protocol:** The prepared solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion, generating the mass spectrum.

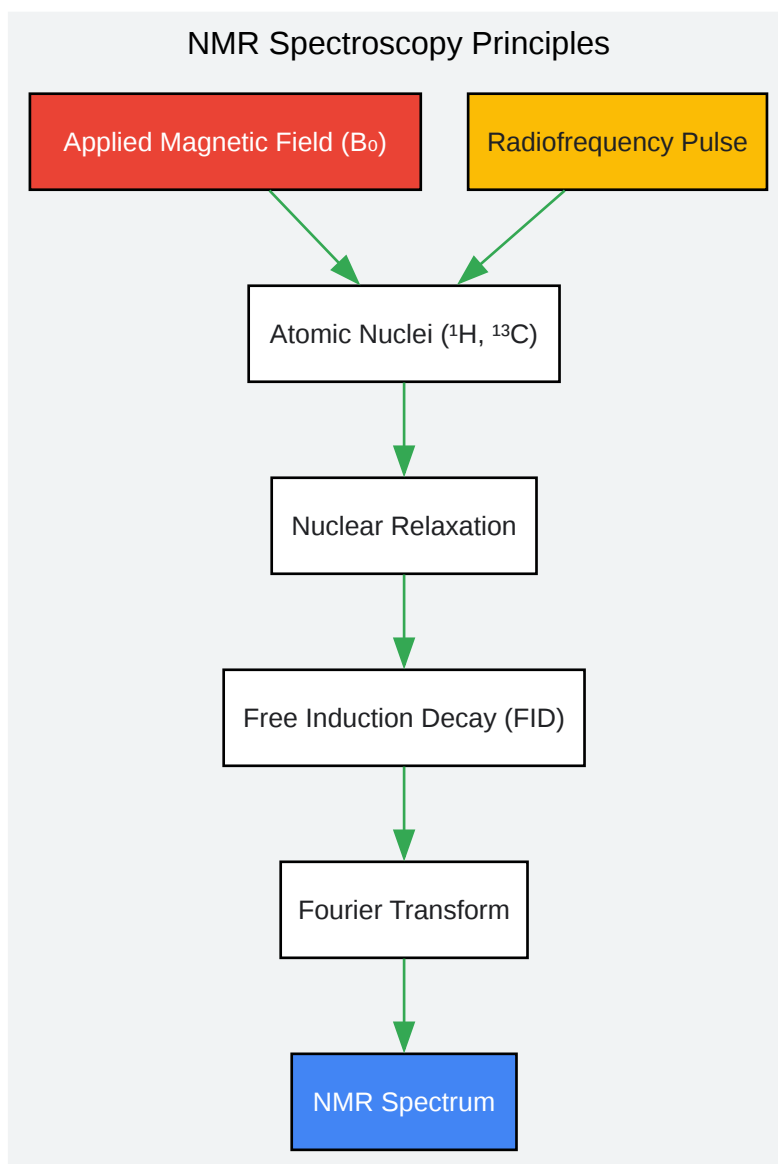
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: NMR Signal Generation Pathway.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)